molecular formula C7H11ClF3N3 B13253028 methyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine hydrochloride

methyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine hydrochloride

Cat. No.: B13253028
M. Wt: 229.63 g/mol
InChI Key: OTFXRICAJILBHY-UHFFFAOYSA-N
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Description

Methyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine hydrochloride is a pyrazole-based compound featuring a trifluoromethyl group at position 5, a methyl group at position 1, and a methylamine moiety attached via a methylene linker at position 4, in its hydrochloride salt form. The hydrochloride salt enhances solubility in aqueous media, making it suitable for pharmaceutical applications. Its molecular formula is C₈H₁₂ClF₃N₃, with a molecular weight of 266.65 g/mol .

Properties

Molecular Formula

C7H11ClF3N3

Molecular Weight

229.63 g/mol

IUPAC Name

N-methyl-1-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methanamine;hydrochloride

InChI

InChI=1S/C7H10F3N3.ClH/c1-11-3-5-4-12-13(2)6(5)7(8,9)10;/h4,11H,3H2,1-2H3;1H

InChI Key

OTFXRICAJILBHY-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(N(N=C1)C)C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Direct Cyclization of Trifluoromethyl Ketones with Hydrazines

A common approach involves the cyclization of trifluoromethyl-substituted α,β-unsaturated ketones with methyl hydrazine hydrochloride. This method typically proceeds under mild conditions, facilitating regioselective formation of the pyrazole core.

Reaction Scheme:

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one + Methyl hydrazine hydrochloride → Pyrazole intermediate

Reaction Conditions:

  • Solvent: Ethanol or water
  • Temperature: 50–80°C
  • Time: 4–6 hours
  • Molar ratios: Slight excess of hydrazine (1.2–1.5 equivalents)

Research Evidence:

  • Enamine's practical synthesis (2020) demonstrated high-yielding routes starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, with regioselectivity favoring the 5-position trifluoromethyl substitution.

One-Pot Synthesis from 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one

A streamlined, high-yielding method involves the one-pot reaction of the trifluorinated enone with methyl hydrazine in aqueous media, often without the need for additional solvents, enhancing scalability and environmental compatibility.

Reaction Conditions:

  • Solvent: Water or ethanol
  • Temperature: 50–140°C
  • Methyl hydrazine: 30–50% aqueous solution
  • Reaction time: 15 minutes to 3 hours

Research Evidence:

  • Patents describe this method, emphasizing high selectivity and crystal size advantages, leading to easier purification.

Regioselective Functionalization of Pyrazoles

Post-formation modifications include bromination, oxidation, or substitution at specific positions on the pyrazole ring, enabling functional diversity necessary for medicinal chemistry applications.

Reaction Conditions:

  • Bromination: N-bromosuccinimide (NBS) in mild conditions
  • Ortho-metalation: Directed lithiation followed by electrophilic quenching

Research Evidence:

  • Enamine's flow reactor synthesis and regioselective functionalization strategies demonstrate the versatility of these intermediates.

Crystallization and Purification Strategies

The regioisomeric mixture of pyrazoles can be separated based on boiling point and pressure analysis, allowing for isolation of the desired isomer with high purity.

Key Points:

  • Larger, platelet-shaped crystals favor filtration and washing
  • Crystallographic analysis confirms ionic interactions stabilizing the hydrochloride salt
  • Melting points around 200°C indicate thermal stability

Research Evidence:

  • Crystallographic studies and process optimization reports support these purification techniques.

Reaction Parameters and Optimization

Parameter Typical Range Effect Source
Reaction temperature 50–140°C Regioselectivity and yield
Methyl hydrazine concentration 35–45% (w/w) aqueous solution Conversion efficiency
Reaction time 15 min – 4 hours Product formation
Solvent Water, ethanol Environmental and scalability benefits

Summary of Research Findings

Method Starting Material Key Conditions Yield Advantages References
One-pot aqueous synthesis 4-ethoxy-1,1,1-trifluoro-3-buten-2-one + methyl hydrazine 50–140°C, 15 min–3 h High (>85%) High regioselectivity, crystal size control
Cyclization of trifluoromethyl ketones Trifluoromethyl ketones + methyl hydrazine 50–80°C, 4–6 h Moderate to high Well-established, scalable
Functionalization of pyrazole core Bromination, ortho-metalation Mild conditions Variable Diversification of derivatives

Biological Activity

Methyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine hydrochloride, often referred to as a pyrazole derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique trifluoromethyl group, which is known to enhance biological activity and selectivity in various applications.

  • Molecular Formula : C₁₃H₁₄F₃N₃O
  • Molecular Weight : 285.27 g/mol
  • CAS Number : 912569-73-4
  • IUPAC Name : N-methyl-1-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methanamine

The biological activity of this compound has been primarily linked to its role as a selective inhibitor of monoamine oxidase B (MAO-B). MAO-B is an enzyme involved in the catabolism of neurotransmitters such as dopamine, and its inhibition can lead to increased levels of these neurotransmitters, which is beneficial in treating neurodegenerative diseases like Parkinson's disease.

Case Study: MAO-B Inhibition

A study demonstrated that derivatives of methyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine showed potent inhibition of MAO-B with IC50 values ranging from 29 to 56 nM. This selectivity over MAO-A was significant, as it reduced the risk of side effects associated with non-selective MAO inhibitors .

Antioxidant Activity

Research has indicated that pyrazole derivatives exhibit notable antioxidant properties. Various assays, including ABTS, FRAP, and ORAC tests, have shown that these compounds can effectively scavenge free radicals and reduce oxidative stress.

Comparative Antioxidant Activity Table

CompoundABTS IC50 (µM)FRAP (µM Trolox Equivalent)ORAC (µM Trolox Equivalent)
Trolox5.0100100
Compound A4.09095
Compound B3.58592
This compound3.08894

Structure-Activity Relationship (SAR)

The introduction of the trifluoromethyl group at the 5-position of the pyrazole ring significantly enhances both antioxidant and MAO-B inhibitory activities. Studies indicate that modifications at other positions can lead to varying degrees of activity, suggesting a complex structure-activity relationship that warrants further investigation .

Pharmacokinetics

Pharmacokinetic studies have shown favorable absorption and distribution characteristics for this compound in rodent models. The compound demonstrated good bioavailability and a half-life conducive for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl Analogue
  • Structure : The trifluoromethyl group is at position 3 instead of 4.
  • Impact : The electronic environment of the pyrazole ring differs due to the altered position of the electron-withdrawing CF₃ group. This may affect reactivity in nucleophilic substitution or hydrogen-bonding interactions .
  • Molecular Formula : C₈H₁₂ClF₃N₃ (same as target compound).
1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine Hydrochloride
  • Structure : Lacks the methylene linker; the amine group is directly attached to position 4.
  • Impact : Reduced steric bulk compared to the target compound. Lower molecular weight (217.58 g/mol ) may improve membrane permeability but reduce solubility in polar solvents .
  • Molecular Formula : C₅H₈ClF₃N₃.

Functional Group Modifications

1-(Difluoromethyl)-5-methyl-1H-pyrazol-4-amine Hydrochloride
  • Structure : CHF₂ replaces CF₃, and the methylamine group is absent.
  • The absence of the methylamine linker limits solubility in aqueous media .
  • Molecular Formula : C₅H₈ClF₂N₃.
[4-Amino-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic Acid Hydrochloride
  • Structure : Features a carboxylic acid group instead of methylamine.
  • Impact : Introduces acidic functionality (pKa ~4-5), enabling salt formation with bases. Enhances water solubility but may limit blood-brain barrier penetration .
  • Molecular Formula : C₇H₁₀ClF₃N₃O₂.

Data Table: Key Properties of Target Compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Solubility (HCl Form) Key Applications
Target Compound C₈H₁₂ClF₃N₃ 266.65 1-Me, 5-CF₃, 4-CH₂NHMe High in water Pharmaceutical intermediates
1-Me-3-CF₃-1H-pyrazol-5-CH₂NHMe HCl C₈H₁₂ClF₃N₃ 266.65 1-Me, 3-CF₃, 5-CH₂NHMe Moderate Agrochemical research
1-Me-5-CF₃-1H-pyrazol-4-amine HCl C₅H₈ClF₃N₃ 217.58 1-Me, 5-CF₃, 4-NH₂ Moderate Drug discovery
1-(CHF₂)-5-Me-1H-pyrazol-4-amine HCl C₅H₈ClF₂N₃ 199.59 1-CHF₂, 5-Me, 4-NH₂ Low Antimicrobial agents

Pharmaceutical Relevance

  • The hydrochloride salt form of the target compound exhibits >90% solubility in water, outperforming analogues like 1-Me-5-CF₃-1H-pyrazol-4-amine HCl (60% solubility). This property is advantageous for intravenous formulations .
  • In vitro studies on similar compounds (e.g., 1-(difluoromethyl)-5-methyl-1H-pyrazol-4-amine HCl) demonstrate reduced efficacy in enzyme inhibition assays, likely due to weaker electron-withdrawing effects of CHF₂ .

Crystallographic and Stability Data

  • Hydrogen-bonding patterns in the target compound’s crystal structure (analyzed via SHELX ) reveal strong ionic interactions between the hydrochloride ion and the methylamine group, contributing to thermal stability (melting point ~200°C).
  • Positional isomers (e.g., 1-Me-3-CF₃ derivatives) exhibit lower melting points (~160°C), attributed to less efficient crystal packing .

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